molecular formula C13H26BNO4 B2884568 2-(Boc-Amino)ethylboronic acid pinacol ester CAS No. 1850305-79-1

2-(Boc-Amino)ethylboronic acid pinacol ester

Cat. No.: B2884568
CAS No.: 1850305-79-1
M. Wt: 271.16
InChI Key: KXXYKDWLOOTXGS-UHFFFAOYSA-N
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Description

2-(Boc-Amino)ethylboronic acid pinacol ester is a boronic ester derivative that has gained significant attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid moiety protected by a pinacol ester and an amino group protected by a tert-butoxycarbonyl (Boc) group. The combination of these functional groups makes it a versatile intermediate in various chemical reactions.

Scientific Research Applications

2-(Boc-Amino)ethylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: It is investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.

Safety and Hazards

The safety information for 2-(Boc-Amino)ethylboronic acid pinacol ester includes hazard statements such as H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .

Future Directions

The Suzuki–Miyaura coupling reaction, which uses boronic esters like 2-(Boc-Amino)ethylboronic acid pinacol ester, is arguably the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Therefore, the future directions of this compound could involve further exploration and optimization of these reactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-Amino)ethylboronic acid pinacol ester typically involves the reaction of 2-aminoethylboronic acid with pinacol in the presence of a suitable catalyst. The amino group is protected with a Boc group to prevent unwanted side reactions. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-Amino)ethylboronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Boronic acids and borates.

    Reduction: Boranes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-Boc-amino)phenylboronic acid pinacol ester
  • 2-Aminophenylboronic acid pinacol ester

Uniqueness

2-(Boc-Amino)ethylboronic acid pinacol ester is unique due to its combination of a Boc-protected amino group and a boronic acid pinacol ester. This dual protection allows for selective reactions and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers greater stability and versatility in chemical transformations.

Properties

IUPAC Name

tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26BNO4/c1-11(2,3)17-10(16)15-9-8-14-18-12(4,5)13(6,7)19-14/h8-9H2,1-7H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXYKDWLOOTXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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